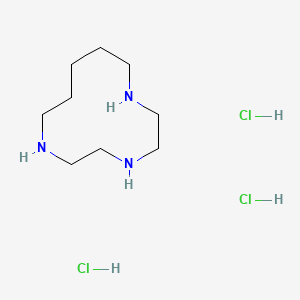










|
REACTION_CXSMILES
|
Cl.Cl.Cl.[NH:4]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][NH:10][CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.C([Li])CCC.F[Si:22]([CH3:25])([CH3:24])[CH3:23]>ClC1C=CC=CC=1>[CH3:23][Si:22]([CH3:25])([CH3:24])[N:4]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][N:10]([Si:22]([CH3:25])([CH3:24])[CH3:23])[CH2:9][CH2:8][N:7]([Si:22]([CH3:25])([CH3:24])[CH3:23])[CH2:6][CH2:5]1 |f:0.1.2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.Cl.N1CCNCCNCCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
( A )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
tris silyl
|
|
Quantity
|
0.675 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
F[Si](C)(C)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
evacuated
|
|
Type
|
CUSTOM
|
|
Details
|
The flask was sealed
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated overnight at 100°
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Then the mixture was refluxed under a nitrogen atmosphere for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
had reacted
|
|
Type
|
TEMPERATURE
|
|
Details
|
Refluxing
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated under vacuum
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled bulb-to-bulb under vacuum (0.1 mm)
|
|
Type
|
CUSTOM
|
|
Details
|
The fraction collected at 80°-100° oven temperature
|
|
Type
|
CUSTOM
|
|
Details
|
It was recrystallized in part from cyclohexane giving needles, mp 86°-87.5°
|


Reaction Time |
5.8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](N1CCN(CCN(CCCCC1)[Si](C)(C)C)[Si](C)(C)C)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |